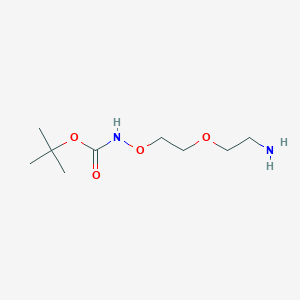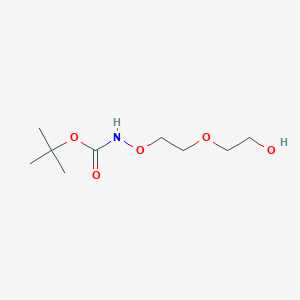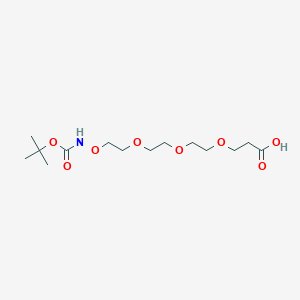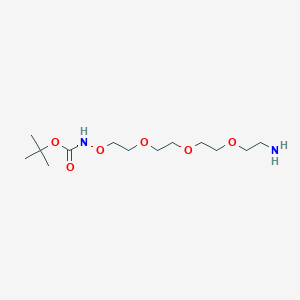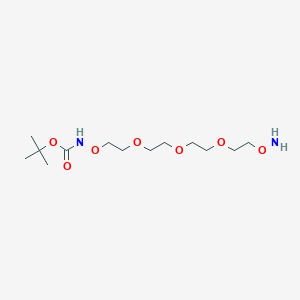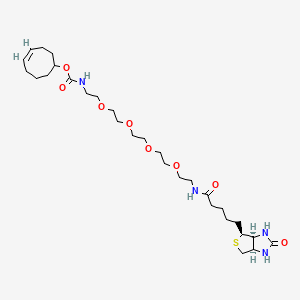
TCO-PEG4-biotin
Descripción general
Descripción
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . This reagent can be used to tag a biotin site with the TCO moiety, which can conjugate with a tetrazine bearing biomolecule .
Synthesis Analysis
TCO-PEG4-biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is synthesized by grafting an increased amount of trans-cyclooctene (TCO) derivatives bearing different polyethylene glycol (PEG) linkers between mAb and TCO .Molecular Structure Analysis
The chemical formula of TCO-PEG4-biotin is C29H50N4O8S . It has a molecular weight of 614.8 .Chemical Reactions Analysis
TCO-PEG4-biotin is used in bioorthogonal chemistry, specifically in pretargeted radioimmunotherapy (PRIT). It involves mAb modifications by grafting an increased amount of TCO derivatives . The TCO moiety can conjugate with a tetrazine bearing biomolecule .Physical And Chemical Properties Analysis
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . The PEG spacer allows for increased water solubility, less aggregation, and an increased distance between the amine to be modified and the reactive alkene .Aplicaciones Científicas De Investigación
Affinity Purification
TCO-PEG4-biotin: is commonly used in affinity purification processes. By biotinylating a target molecule, researchers can exploit the strong affinity between biotin and streptavidin to isolate the tagged molecule from a complex mixture. This method is particularly useful for purifying proteins, peptides, and nucleic acids .
Immunoprecipitation
In immunoprecipitation assays, TCO-PEG4-biotin can be used to label antibodies or antigens. This facilitates the capture and concentration of specific protein complexes out of a heterogeneous pool, which is crucial for studying protein-protein interactions and identifying novel binding partners .
Enzyme-Linked Immunosorbent Assays (ELISAs)
ELISAs: rely on the detection of specific antigens or antibodies. TCO-PEG4-biotin can be used to label these molecules, enhancing the assay’s sensitivity and specificity. The biotin-streptavidin interaction is then used to detect the presence of the target molecule with high precision .
Fluorescence Microscopy
In fluorescence microscopy , TCO-PEG4-biotin can be used to label biomolecules with fluorescent tags indirectly. After the biotinylated molecule binds to a streptavidin-conjugated fluorophore, researchers can visualize cellular components and track their localization and movement within cells .
Protein Carbonylation Studies
TCO-PEG4-biotin is instrumental in studying protein carbonylation , a marker of oxidative stress. Researchers can tag carbonylated proteins with biotin and then identify and quantify them using mass spectrometry, providing insights into various diseases and the aging process .
Cell Labeling and Tracking
The reagent is also used for cell labeling and tracking in vivo and in vitro. By biotinylating cell surface proteins, scientists can track the migration, proliferation, and differentiation of cells, which is essential for developmental biology and cancer research .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-MSCWDKBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



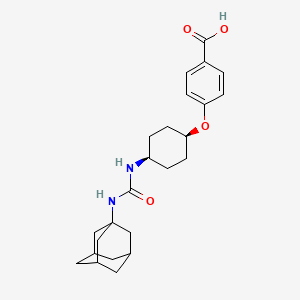


![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)

